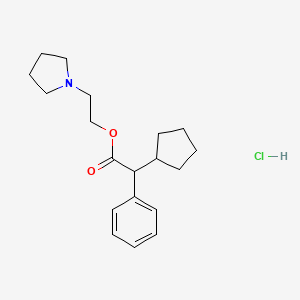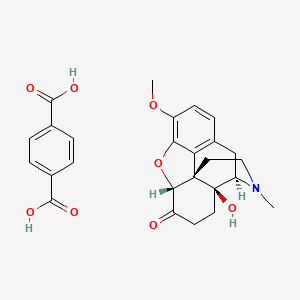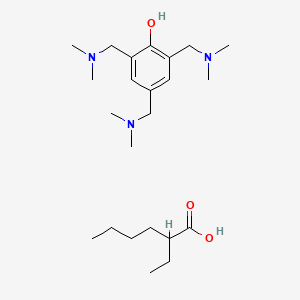![molecular formula C8H9N5 B13757718 3-Methylpyrido[2,3-b]pyrazine-6,8-diamine CAS No. 740021-51-6](/img/structure/B13757718.png)
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine is a heterocyclic compound with the molecular formula C8H7N3 It is a derivative of pyrido[2,3-b]pyrazine, characterized by the presence of a methyl group at the 3-position and amino groups at the 6 and 8 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrido[2,3-b]pyrazine-6,8-diamine typically involves multicomponent reactions. One reported method involves the reaction of 2,3-diaminopyridine with pyruvic aldehyde in ethanol under reflux conditions. The reaction mixture is then concentrated, and the residue is recrystallized from 2-propanol to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA sensor and bioactive compound.
Medicine: Evaluated as a potential inhibitor of tumor necrosis factor-alpha (TNF-α), showing significant inhibitory activity in vitro.
Industry: Explored for its use in the development of photonic and optoelectronic materials due to its unique electronic properties.
Wirkmechanismus
The biological mechanism of action for 3-Methylpyrido[2,3-b]pyrazine-6,8-diamine involves its interaction with molecular targets such as TNF-α. The compound inhibits the activity of TNF-α, a cytokine involved in systemic inflammation, by binding to its active site and preventing its interaction with receptors. This inhibition can reduce inflammation and has potential therapeutic applications in diseases where TNF-α plays a critical role.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without the methyl and amino substitutions.
3-Methylpyrido[2,3-b]pyrazine: Lacks the amino groups at the 6 and 8 positions.
6,8-Diaminopyrido[2,3-b]pyrazine: Lacks the methyl group at the 3-position.
Uniqueness
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine is unique due to the combination of its methyl and amino substitutions, which confer distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
740021-51-6 |
|---|---|
Molekularformel |
C8H9N5 |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
3-methylpyrido[2,3-b]pyrazine-6,8-diamine |
InChI |
InChI=1S/C8H9N5/c1-4-3-11-7-5(9)2-6(10)13-8(7)12-4/h2-3H,1H3,(H4,9,10,12,13) |
InChI-Schlüssel |
QMLMGULJCDURDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C(=CC(=NC2=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate](/img/structure/B13757642.png)



ammonium methyl sulfate](/img/structure/B13757663.png)




![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)




